

"2-Amino-3-(2-chlorobenzoyl)thiophene"

physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-3-(2-chlorobenzoyl)thiophene

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An In-Depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-3-(2-chlorobenzoyl)thiophene** (CAS No. 40017-58-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its fundamental characteristics, a representative synthetic protocol, and its role as a modulator of biological signaling pathways.

Core Physical and Chemical Properties

2-Amino-3-(2-chlorobenzoyl)thiophene is a substituted aminothiophene derivative. Its core structure consists of a thiophene ring substituted with an amino group and a 2-chlorobenzoyl group. This compound serves as a crucial building block in medicinal chemistry, notably in the synthesis of thienodiazepine derivatives like Brotizolam, a hypnotic and sedative agent, as well as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2]} Its appearance is typically a yellow solid, and it requires refrigerated storage (2-8°C) to maintain stability.

Quantitative Data Summary

The known physical and chemical properties of **2-Amino-3-(2-chlorobenzoyl)thiophene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	40017-58-1	[1]
Molecular Formula	C ₁₁ H ₈ ClNOS	[1]
Molecular Weight	237.71 g/mol	[1]
Appearance	Yellow Solid	
Melting Point	137-139 °C	
Boiling Point	430.5°C at 760 mmHg	
Density	1.388 g/cm ³	
Storage Temperature	2-8°C	

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **2-Amino-3-(2-chlorobenzoyl)thiophene** is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and the 2-chlorophenyl rings. The protons on the thiophene ring would likely appear as doublets in the aromatic region. The protons of the 2-chlorophenyl group would exhibit a more complex splitting pattern due to their coupling. The protons of the amino group would likely appear as a broad singlet.
- ¹³C NMR:** The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic downfield chemical shift. The carbon atoms of the thiophene and the 2-chlorophenyl rings would appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-3-(2-chlorobenzoyl)thiophene** is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching: Vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm^{-1} .
- C=O stretching: A strong absorption band for the ketone carbonyl group, expected around 1630-1680 cm^{-1} .
- C=C stretching: Aromatic ring stretching vibrations from both the thiophene and benzene rings in the 1400-1600 cm^{-1} region.
- C-N stretching: Vibrations of the amine C-N bond, typically found in the 1250-1350 cm^{-1} range.
- C-S stretching: Thiophene ring vibrations involving the C-S bond.
- C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-3-(2-chlorobenzoyl)thiophene** would show a molecular ion peak (M^+) corresponding to its molecular weight (237.71 g/mol). The fragmentation pattern would likely involve the cleavage of the bond between the thiophene ring and the carbonyl group, leading to the formation of characteristic fragment ions. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols: Synthesis via Gewald Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a multi-component condensation reaction. This one-pot synthesis is highly versatile and efficient for creating polysubstituted 2-aminothiophenes.

General Protocol for Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction involves the condensation of a ketone or aldehyde with an α -cyanoester in the presence of elemental sulfur and a base.

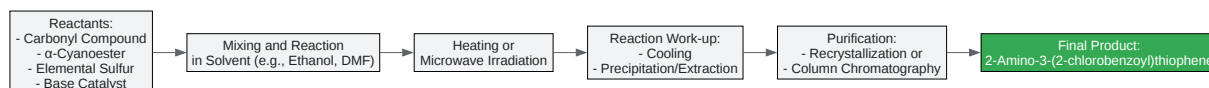
Reactants:

- An α -methylene carbonyl compound (e.g., a ketone or aldehyde)
- An α -cyanoester (e.g., ethyl cyanoacetate or malononitrile)
- Elemental sulfur
- A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an organic base like triethylamine)

Procedure:

- Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α -cyanoester, catalyzed by the base, to form a stable α,β -unsaturated nitrile intermediate.
- Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the α,β -unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.
- Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.

The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide (DMF), or dioxane, and can be promoted by conventional heating or microwave irradiation to improve yields and reduce reaction times.



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A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

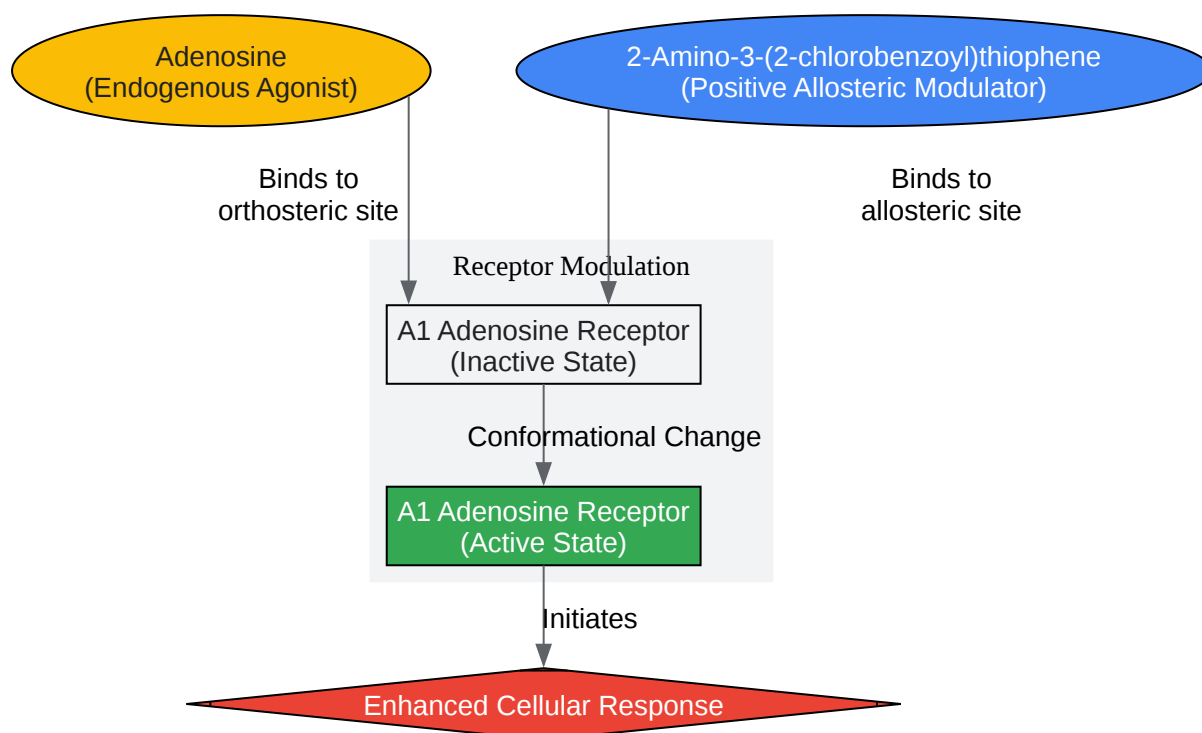
Biological Activity and Signaling Pathways

Derivatives of 2-amino-3-benzoylthiophene are known to exhibit significant biological activity, primarily as allosteric modulators of the A1 adenosine receptor.

Allosteric Modulation of the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, particularly in the cardiovascular and central nervous systems. 2-Amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of the A1 receptor. This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the affinity and/or efficacy of adenosine for its receptor.

The mechanism of action involves the PAM binding to the A1 receptor, which induces a conformational change that stabilizes the active state of the receptor. This leads to an increased response to the endogenous agonist.

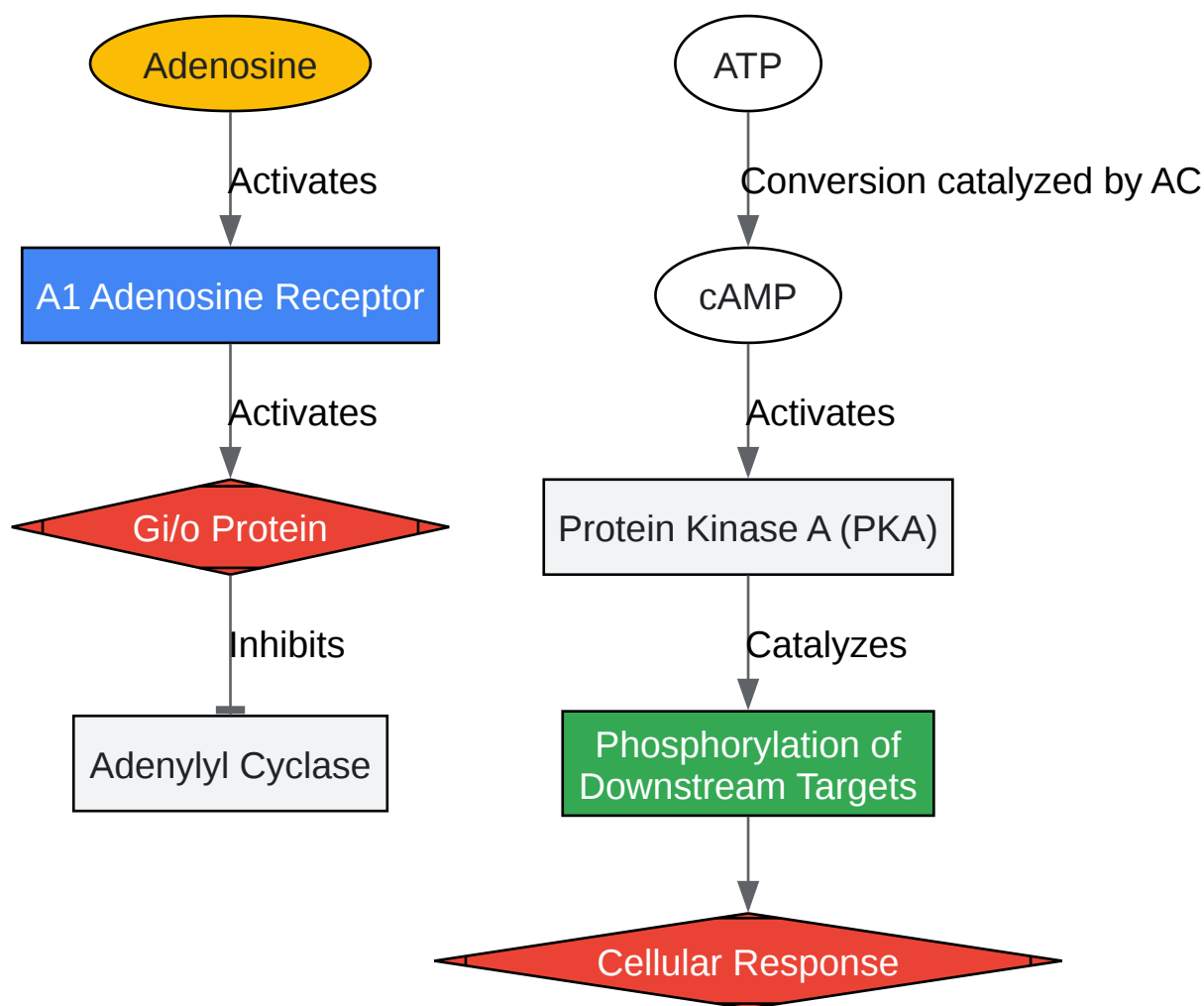


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Mechanism of positive allosteric modulation of the A1 adenosine receptor.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP result in reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins.



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The A1 adenosine receptor signaling pathway.

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- 1. 2-Amino-3-(2-chlorobenzoyl)thiophene | 40017-58-1 [chemicalbook.com]
- 2. Thiophene(110-02-1) ¹³C NMR spectrum [chemicalbook.com]

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